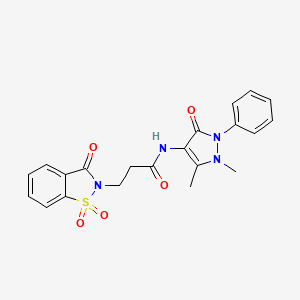
3-(propane-2-sulfonyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Propane-2-sulfonyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide (PBTZ) is a synthetic compound that has recently been studied for its potential applications in scientific research. PBTZ is a small molecule that is easy to synthesize and can be used in a variety of experiments. While PBTZ has a wide range of applications, its primary use is as a tool to study the mechanism of action of enzymes, as well as biochemical and physiological processes.
Wissenschaftliche Forschungsanwendungen
3-(propane-2-sulfonyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide has a wide range of applications in scientific research. It has been used as a tool to study the mechanism of action of enzymes, as well as biochemical and physiological processes. For example, 3-(propane-2-sulfonyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide has been used to study the mechanism of action of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. 3-(propane-2-sulfonyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide has also been used to study the biochemical and physiological effects of various compounds, such as the effects of drugs on the central nervous system. In addition, 3-(propane-2-sulfonyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide has been used in a variety of lab experiments, such as determining the effect of drugs on the activity of enzymes.
Wirkmechanismus
The mechanism of action of 3-(propane-2-sulfonyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide is not yet fully understood. However, it is believed to interact with enzymes in a similar manner to other small molecules. Specifically, it is believed to bind to the active site of enzymes, thereby inhibiting their activity. This binding is believed to be reversible, meaning that 3-(propane-2-sulfonyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide can be removed from the enzyme and the enzyme can resume its normal activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(propane-2-sulfonyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide are not yet fully understood. However, it is believed to interact with various enzymes and other molecules in the body. For example, it has been shown to interact with the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This interaction is believed to inhibit the enzyme’s activity, leading to an increase in the levels of acetylcholine in the body. In addition, 3-(propane-2-sulfonyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide has been shown to interact with other enzymes, such as those involved in the metabolism of drugs.
Vorteile Und Einschränkungen Für Laborexperimente
3-(propane-2-sulfonyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide has a number of advantages for lab experiments. Firstly, it is a small molecule that is easy to synthesize and can be used in a variety of experiments. Secondly, it has a wide range of applications, making it useful for studying the mechanism of action of enzymes and biochemical and physiological processes. Finally, it is believed to be reversible, meaning that it can be removed from the enzyme and the enzyme can resume its normal activity.
However, there are also some limitations to using 3-(propane-2-sulfonyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide in lab experiments. Firstly, the mechanism of action of 3-(propane-2-sulfonyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide is not yet fully understood, meaning that it may not be as effective as other compounds. Secondly, the biochemical and physiological effects of 3-(propane-2-sulfonyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide are not yet fully understood, meaning that it may have unintended effects on the body. Finally, there is a risk of toxicity when using 3-(propane-2-sulfonyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide in lab experiments, as it is a synthetic compound.
Zukünftige Richtungen
There are a number of potential future directions for the use of 3-(propane-2-sulfonyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide in scientific research. Firstly, further research could be done to better understand the mechanism of action of 3-(propane-2-sulfonyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide and its biochemical and physiological effects. Secondly, 3-(propane-2-sulfonyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide could be used to study the effects of drugs on the body and the activity of enzymes. Thirdly, 3-(propane-2-sulfonyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide could be used as a tool to study the effects of environmental pollutants on biochemical and physiological processes. Finally, 3-(propane-2-sulfonyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide could be used to develop new drugs and therapies for various diseases and disorders.
Synthesemethoden
3-(propane-2-sulfonyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide is synthesized through a multi-step reaction process. The first step involves the reaction of 4-amino-3-chloro-5-methylbenzene-sulfonamide with 4-chloro-2-methylbenzoic acid in the presence of potassium carbonate. This reaction produces the intermediate compound 4-amino-3-chloro-5-methylbenzene-sulfonyl chloride. The second step involves the reaction of this intermediate compound with 4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine in the presence of sodium hydroxide. This reaction produces the final product, 3-(propane-2-sulfonyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide.
Eigenschaften
IUPAC Name |
3-propan-2-ylsulfonyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S2/c1-11(2)24(21,22)13-7-5-6-12(10-13)16(20)19-17-18-14-8-3-4-9-15(14)23-17/h5-7,10-11H,3-4,8-9H2,1-2H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVIIHKPETNZXMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NC3=C(S2)CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(isopropylsulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[1-(2-hydroxyethyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B6481729.png)


![3-{8-butyl-7-oxo-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9,11-tetraen-12-yl}-N-[(5-methylfuran-2-yl)methyl]propanamide](/img/structure/B6481749.png)
![N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-4-{[(furan-2-yl)methyl](methyl)sulfamoyl}benzamide](/img/structure/B6481767.png)
![2-[3-(4-bromophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B6481778.png)
![3-[4-(2-fluorobenzoyl)piperazin-1-yl]-6-(4-methylpiperidin-1-yl)pyridazine](/img/structure/B6481780.png)
![2-(4-methoxyphenyl)-1-{4-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one](/img/structure/B6481785.png)

![N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-4-[(4-methylphenyl)sulfanyl]butanamide](/img/structure/B6481802.png)
![3-(propane-2-sulfonyl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B6481817.png)

![N-[3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl]ethane-1-sulfonamide](/img/structure/B6481830.png)
![3-(4-methoxyphenyl)-N-[3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl]propanamide](/img/structure/B6481835.png)